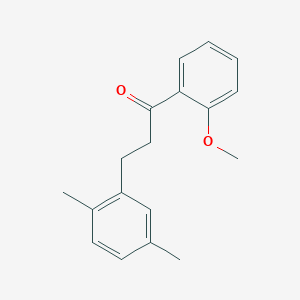

3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone

Description

3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone is a substituted propiophenone derivative characterized by a propan-1-one backbone bearing two aromatic rings: a 2,5-dimethylphenyl group at the third carbon and a 2'-methoxyphenyl group at the first carbon. The compound’s methoxy and dimethyl substituents influence its electronic properties and lipophilicity, which are critical determinants of bioactivity in similar molecules.

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-8-9-14(2)15(12-13)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUSWPFRCURQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644720 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-80-4 | |

| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen-Schmidt Condensation Route

Another widely reported synthetic method is the Claisen-Schmidt condensation between 2,5-dimethylbenzaldehyde and 2-methoxyacetophenone.

- Reagents: 2,5-dimethylbenzaldehyde and 2-methoxyacetophenone

- Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

- Solvent: Ethanol or methanol

- Conditions: Room temperature or mild heating

- Process: Aldol condensation forms an α,β-unsaturated ketone intermediate, which can be further hydrogenated or reduced to yield the target propiophenone derivative.

- Purification: Recrystallization or column chromatography to achieve high purity

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | NaOH or KOH | Catalytic amounts |

| Solvent | Ethanol or methanol | Polar protic solvents |

| Temperature | 20–60 °C | Mild heating accelerates reaction |

| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |

| Yield | High (70–90%) | Purification improves purity |

Comparative Summary of Preparation Methods

| Method | Key Reagents | Catalyst/Base | Solvent | Temperature Range | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,5-dimethylbenzene + 2'-methoxypropiophenone | AlCl3 | Anhydrous solvents | 0–50 °C | 60–85% | Established, scalable | Moisture sensitive, side reactions |

| Claisen-Schmidt Condensation | 2,5-dimethylbenzaldehyde + 2-methoxyacetophenone | NaOH or KOH | Ethanol/methanol | 20–60 °C | 70–90% | Mild conditions, high yield | Requires purification |

| Grignard Route (Intermediate) | m-methoxybromobenzene + propionitrile | Mg, AlCl3 | THF | 30–80 °C | ~78% | High selectivity for methoxypropiophenone | Multi-step, sensitive reagents |

Research Findings and Notes

- The Friedel-Crafts acylation method is favored in industrial settings due to its directness and adaptability to continuous flow processes, which improve yield and reduce waste.

- The Claisen-Schmidt condensation offers a milder, more environmentally friendly approach, suitable for laboratory-scale synthesis with good yields and straightforward purification.

- The Grignard reagent method is valuable for preparing methoxypropiophenone intermediates, which can be further elaborated to the target compound.

- Substituent effects (methoxy and methyl groups) influence reactivity and selectivity in these reactions, requiring careful optimization of reaction conditions.

- Purification techniques such as recrystallization and column chromatography are essential to achieve high purity, especially for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-2’-methoxypropiophenone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The carbonyl group in the propiophenone backbone can be reduced to form an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3-(2,5-Dimethylphenyl)-2’-hydroxypropiophenone

Reduction: 3-(2,5-Dimethylphenyl)-2’-methoxypropanol

Substitution: 3-(2,5-Dimethylphenyl)-2’-methoxy-4-nitropropiophenone (nitration), 3-(2,5-Dimethylphenyl)-2’-methoxy-4-bromopropiophenone (halogenation)

Scientific Research Applications

Organic Synthesis

3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone serves as a valuable building block in organic synthesis. Its structure allows for various reactions, including:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling to form new carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

- Reactivity : The methoxy group enhances its reactivity, making it suitable for further functionalization in synthetic pathways.

Pharmaceutical Applications

The compound is evaluated for its potential therapeutic effects:

- Biological Activity : Preliminary studies suggest that it may exhibit anti-inflammatory or analgesic properties due to its ability to interact with specific biological targets.

- Drug Development : Its structural features make it a candidate for developing new pharmaceuticals aimed at treating conditions such as pain and inflammation.

Case Study 1: Synthesis and Characterization

A study explored the synthesis of this compound through a modified Grignard reaction involving magnesium and bromoanisole under controlled conditions. The resulting product exhibited high purity (99.44%) and yield (88.6%), demonstrating an efficient synthetic route suitable for industrial applications .

Case Study 2: Biological Interactions

Research indicated that compounds similar to this compound can penetrate biological membranes effectively, suggesting potential interactions with intracellular targets. This property is crucial for drug design as it enhances bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-2’-methoxypropiophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and dimethyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

†Predicted using computational tools (e.g., ChemAxon).

Key Observations:

Substituent Position and Electronic Effects :

- The 2,5-dimethylphenyl group in the target compound is analogous to the anilide substituents in N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, which exhibited potent PET-inhibiting activity (IC50 ~10 µM) . The methyl groups enhance lipophilicity, promoting membrane penetration in chloroplasts.

- The 2'-methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., fluorine or chlorine) in other analogs. Methoxy substituents may reduce oxidative degradation but could decrease PET inhibition efficacy compared to electron-withdrawing groups .

However, excessive lipophilicity may reduce water solubility, limiting environmental or agricultural applications.

Mechanistic Implications: Carboxamide derivatives with 2,5-dimethylphenyl substituents inhibit PET in Photosystem II by binding to the QB site of the D1 protein, a mechanism shared with classical herbicides like diuron . The propiophenone scaffold in the target compound may exhibit a similar mode of action, though steric effects from the methoxy group could alter binding affinity.

Research Findings and Data Gaps

- However, the methoxy group’s electron-donating nature might reduce efficacy compared to fluorine-substituted analogs .

- Synthetic Feasibility: Microwave-assisted synthesis (used for carboxamides in ) could be adapted for propiophenones to improve yield and purity.

- Safety Considerations: Safety data for 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone (a methyl-substituted analog) highlights standard handling precautions for aromatic ketones, including skin/eye irritation risks . Methoxy derivatives may pose distinct toxicological profiles due to altered metabolism.

Biological Activity

3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of propiophenones and features a methoxy group and a dimethylphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 258.31 g/mol. The presence of the 2,5-dimethylphenyl group contributes to its lipophilicity, which is essential for biological activity.

Biological Activity Overview

Antimicrobial Activity : Research indicates that derivatives of 2,5-dimethylphenyl compounds exhibit significant antimicrobial properties against various pathogens. These compounds have been shown to target both Gram-positive and Gram-negative bacteria, as well as fungi. The structural features of this compound may enhance its interaction with bacterial cell membranes or specific microbial targets, potentially leading to increased efficacy against resistant strains .

Anticancer Potential : Studies have demonstrated that compounds with similar structural motifs can induce apoptosis in cancer cells. For instance, derivatives containing the 2,5-dimethylphenyl scaffold have been linked to the inhibition of key survival pathways in cancer cells, such as the WNT/β-catenin pathway . This suggests that this compound may also possess anticancer properties worthy of further investigation.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : The compound might interact with specific receptors or proteins involved in cell signaling pathways.

- Induction of Apoptosis : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells by downregulating anti-apoptotic proteins .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the anticancer properties of structurally similar compounds, researchers found that derivatives with a 2,5-dimethylphenyl group significantly reduced cell viability in several cancer lines. The study reported an IC50 value of approximately 0.49 µM for one derivative in inhibiting DVL-GFP recruitment in HEK293 cells, indicating potent activity against the WNT/β-catenin pathway .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone, and how can reaction conditions be optimized?

- Methodological Answer : A plausible synthesis involves Friedel-Crafts acylation using 2'-methoxypropiophenone and 2,5-dimethylbenzene derivatives. Key steps include:

- Activating the acyl chloride (e.g., using thionyl chloride) for electrophilic substitution.

- Employing Lewis acids (e.g., AlCl₃) as catalysts in anhydrous dichloromethane at 0–5°C .

- Isolation via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm). Use DEPT-135 to distinguish CH₃ groups in the dimethylphenyl moiety .

- MS : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ ~ 283.17).

- IR : Carbonyl stretch (~1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) for functional group verification.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.

- Avoid skin contact due to potential irritancy (similar to structurally related acetophenones) .

- Store in airtight containers under inert gas (argon) to prevent degradation.

- Dispose of waste via approved chemical disposal protocols (e.g., neutralization for acidic byproducts) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., carbonyl carbon).

- Compare HOMO-LUMO gaps with analogous propiophenones to assess nucleophilic attack feasibility.

- Validate predictions with kinetic studies (e.g., monitoring Grignard reaction rates via in situ IR) .

Q. What strategies resolve contradictions in NMR data for regioisomeric byproducts?

- Methodological Answer :

- Use 2D NMR (HSQC, HMBC) to assign coupling between methoxy protons and adjacent carbons.

- Compare experimental NOESY data with simulated spectra (e.g., ACD/Labs) to distinguish 2,5-dimethylphenyl from alternative isomers.

- Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How do steric effects from the 2,5-dimethyl group influence catalytic hydrogenation outcomes?

- Methodological Answer :

- Design comparative experiments: Hydrogenate the parent 2'-methoxypropiophenone vs. the target compound using Pd/C (10% w/w) in ethanol.

- Monitor H₂ uptake and product ratios (GC-MS).

- Steric hindrance from dimethyl groups may reduce reaction rates (e.g., turnover frequency <50 h⁻¹) and favor partial reduction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.